molecular formula C11H14N4O B177534 3-Morpholino-1H-indazol-5-amine CAS No. 131875-38-2

3-Morpholino-1H-indazol-5-amine

Cat. No. B177534
M. Wt: 218.26 g/mol
InChI Key: KUEPYBZBAYWJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholino-1H-indazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the indazole class of compounds and has been found to exhibit promising biological activities.

Scientific Research Applications

3-Morpholino-1H-indazol-5-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of 3-Morpholino-1H-indazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound inhibits the activity of the enzyme AKT, which plays a critical role in cell survival and proliferation.

Biochemical And Physiological Effects

Studies have shown that 3-Morpholino-1H-indazol-5-amine can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, it has been reported that this compound can reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Morpholino-1H-indazol-5-amine in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it a useful tool for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Morpholino-1H-indazol-5-amine. One area of interest is the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, should be explored further.
Conclusion
In conclusion, 3-Morpholino-1H-indazol-5-amine is a promising compound that exhibits potent biological activity. Its synthesis method is well-established, and it has been found to have potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the treatment of various diseases should be explored further.

properties

CAS RN

131875-38-2

Product Name

3-Morpholino-1H-indazol-5-amine

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-morpholin-4-yl-1H-indazol-5-amine

InChI

InChI=1S/C11H14N4O/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15/h1-2,7H,3-6,12H2,(H,13,14)

InChI Key

KUEPYBZBAYWJHD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NNC3=C2C=C(C=C3)N

Canonical SMILES

C1COCCN1C2=NNC3=C2C=C(C=C3)N

synonyms

3-Morpholino-1H-indazol-5-aMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Morpholin-4-yl-5-nitro-1H-indazole (210 mg) was dissolved in 10 ml of methanol and the mixture hydrogenated at 1 atm of hydrogen using 10% Pd/C (50 mg) as catalyst. After 24 hrs, the mixture was filtered and evaporated for use in the next step.
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